Dipotassium succinate trihydrate
Overview
Description
Dipotassium succinate trihydrate is a chemical compound with the molecular formula C4H10K2O7. It is a potassium salt of succinic acid and is commonly used in various scientific and industrial applications. This compound is known for its excellent solubility in water and its stability under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium succinate trihydrate can be synthesized through the reaction of succinic acid with potassium carbonate or potassium hydroxide. The reaction typically involves dissolving succinic acid in water and then adding potassium carbonate or potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium succinate. The product is then crystallized and hydrated to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to additional purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dipotassium succinate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium fumarate.
Reduction: It can be reduced to form potassium succinate.
Substitution: It can undergo substitution reactions with other chemical reagents to form different potassium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Potassium fumarate.
Reduction: Potassium succinate.
Substitution: Different potassium salts depending on the reagents used.
Scientific Research Applications
Dipotassium succinate trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipotassium succinate trihydrate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the dissociation of the succinate ion, which can react with both acids and bases to neutralize them. The compound also interacts with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Potassium succinate trihydrate: Similar in structure but with different hydration levels.
Dipotassium phosphate: Another potassium salt with buffering properties but different chemical composition and applications.
Monopotassium phosphate: Similar buffering properties but different molecular structure and uses.
Uniqueness
Dipotassium succinate trihydrate is unique due to its specific combination of potassium ions and succinate, which provides it with distinct buffering capabilities and stability. Its trihydrate form also contributes to its solubility and ease of use in various applications .
Properties
IUPAC Name |
dipotassium;butanedioate;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2K.3H2O/c5-3(6)1-2-4(7)8;;;;;/h1-2H2,(H,5,6)(H,7,8);;;3*1H2/q;2*+1;;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLHQXTAGELAZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10K2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-18-1, 676-47-1 | |
Record name | Dipotassium succinate trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipotassium succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPOTASSIUM SUCCINATE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B347U4N7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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